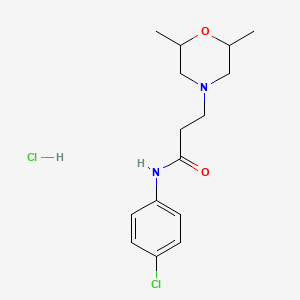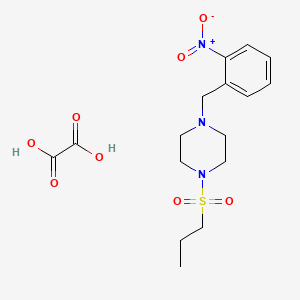
N-(4-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride, also known as JNJ-42165279, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which are involved in a wide range of physiological and pathological processes in the central nervous system.
Wirkmechanismus
N-(4-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride acts as a positive allosteric modulator of mGluR5, which enhances the receptor's response to glutamate, a neurotransmitter that plays a key role in synaptic transmission and plasticity. By increasing the activity of mGluR5, this compound can enhance synaptic plasticity and improve cognitive function in animal models of neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models, including increased synaptic plasticity, enhanced learning and memory, and reduced anxiety and depression-like behaviors. The compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and GABA, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride is its high selectivity for mGluR5, which minimizes off-target effects and reduces the risk of toxicity. However, the compound has relatively low potency and requires high doses to achieve therapeutic effects in animal models. In addition, the pharmacokinetic properties of this compound are not well characterized, which may limit its potential for clinical development.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride and related compounds. One area of focus is the development of more potent and selective mGluR5 modulators that can be used at lower doses and have fewer side effects. Another area of interest is the investigation of the therapeutic potential of mGluR5 modulators in combination with other drugs, such as antipsychotics or antidepressants, for the treatment of complex psychiatric disorders. Finally, there is a need for further characterization of the pharmacokinetic and pharmacodynamic properties of this compound in order to optimize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. The compound has been shown to modulate the activity of mGluR5, which is involved in the regulation of synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2.ClH/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14;/h3-6,11-12H,7-10H2,1-2H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLUZNOTCRICPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B3947040.png)

![4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1-[(2R)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B3947054.png)

![N-(3,4-dichlorophenyl)-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3947070.png)
![ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947082.png)
![5-(1-acetyl-L-prolyl)-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3947083.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate](/img/structure/B3947085.png)
![2-[2-(2-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3947088.png)
![1-(3-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3947090.png)
![2,4-dichloro-N-{3-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B3947093.png)
![N,N'-[1,3-cyclohexanediylbis(methylene)]bis(2-fluorobenzamide)](/img/structure/B3947105.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947107.png)
![3-[(4-chlorophenyl)thio]-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3947108.png)